Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a fluorinated organic compound featuring a β-amino ester core substituted with a 3-(trifluoromethyl)phenyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound is utilized in pharmaceutical and agrochemical research, particularly as a chiral intermediate or building block for bioactive molecules . Its stereochemical configuration (R or S) and ester substituent (methyl vs. ethyl) significantly influence its reactivity and applications.
Properties
IUPAC Name |
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKNDFGYDXGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hours | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 85–90% | |
| Basic hydrolysis | NaOH (aq.), reflux, 4–5 hours | Sodium 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | 78% |
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis follows saponification mechanisms. The trifluoromethyl group remains inert under these conditions.
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Application | References |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C to RT | N-Acetyl-3-[3-(trifluoromethyl)phenyl]propanoate | Prodrug synthesis | |
| Reductive alkylation | Formaldehyde, NaBH₃CN, methanol, RT | N-Methyl-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | Bioactive derivative production |
The amino group’s nucleophilicity enables modifications for pharmaceutical applications, such as enhancing metabolic stability.
Amide Formation
Coupling reactions with carboxylic acids generate amides, leveraging the amine’s reactivity:
| Coupling Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| EDC/HOBt | DCM, RT, 12 hours | 3-Benzamido-3-[3-(trifluoromethyl)phenyl]propanoate | 72% | |
| DCC/DMAP | THF, 0°C to RT, 8 hours | 3-(Phthalimido)-3-[3-(trifluoromethyl)phenyl]propanoate | 68% |
These reactions are critical for constructing peptidomimetics or enzyme inhibitors.
Esterification and Transesterification
The methyl ester can be modified via transesterification:
Thionyl chloride is often used to activate the acid intermediate before esterification .
Reduction
The ester group is reducible to alcohol:
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Reagents : LiAlH₄, THF, 0°C to reflux.
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Product : 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (yield: 75–80%).
Ring-Functionalization Reactions
The trifluoromethylphenyl group participates in electrophilic aromatic substitution (EAS) under stringent conditions:
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C, 3 hours | 3-Amino-3-[3-(trifluoromethyl)-4-nitrophenyl]propanoate | 45% | |
| Sulfonation | SO₃/H₂SO₄, 80°C, 6 hours | 3-Amino-3-[3-(trifluoromethyl)-4-sulfophenyl]propanoate | 38% |
The electron-withdrawing trifluoromethyl group directs EAS to the meta position, limiting further substitution.
Coordination Chemistry
The amino and ester groups enable metal complexation:
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Cu(II) complexes : Formed with CuCl₂ in methanol, yielding octahedral geometries (λₘₐₓ: 650 nm).
-
Applications : Catalysis in oxidation reactions or as antimicrobial agents.
Scientific Research Applications
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ester Variants
Key Differences :
- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters.
- Reactivity: The oxo derivative lacks the amino group, limiting its utility in amidation or condensation reactions but broadening its use in carbonyl chemistry .
Stereochemical Variants
Key Differences :
Substituent Effects
Key Differences :
Biological Activity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, with CAS number 1354951-67-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the biological activity of various molecules by improving their lipophilicity and metabolic stability. The presence of the amino group also suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways.
- Signal Transduction Interference : The compound may affect various signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
Anticancer Activity
The compound's potential anticancer properties have also been explored. Studies suggest that similar fluorinated compounds can induce cytotoxic effects in various cancer cell lines. For example, a related study found that trifluoromethyl-containing compounds exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 10 |
Case Studies
- Fluorinated Derivatives : A study demonstrated that the introduction of a trifluoromethyl group in a related compound increased its potency against cancer cells significantly compared to non-fluorinated analogs . This highlights the importance of fluorination in enhancing biological activity.
- Enzyme Interaction Studies : Molecular docking studies have shown that this compound can bind effectively to active sites of enzymes involved in cancer progression, suggesting a mechanism for its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
